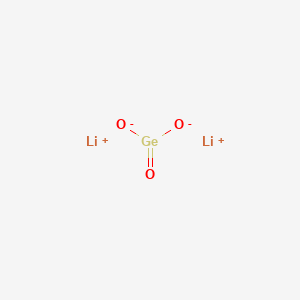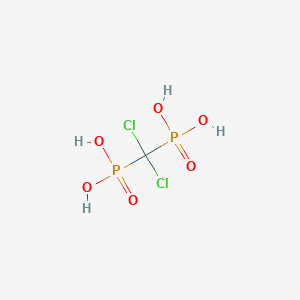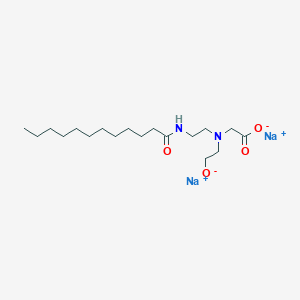
Acetamide, N-(3-iodo-2-fluorenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(3-iodo-2-fluorenyl)- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects. In
Wirkmechanismus
Acetamide, N-(3-iodo-2-fluorenyl)- works by inhibiting the activity of specific enzymes that are required for the growth and survival of cancer cells and bacteria. This inhibition leads to the death of these cells.
Biochemische Und Physiologische Effekte
Acetamide, N-(3-iodo-2-fluorenyl)- has various biochemical and physiological effects. It has been found to induce apoptosis, which is a process of programmed cell death. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using Acetamide, N-(3-iodo-2-fluorenyl)- in lab experiments is its potency. This compound has been found to be highly potent, which means that it can be used in small quantities to achieve significant results. Additionally, it has been found to be stable under various conditions, which makes it an ideal compound for long-term experiments. However, one of the limitations of using this compound is its toxicity. It can be toxic to cells at high concentrations, which can limit its applications in certain experiments.
Zukünftige Richtungen
There are various future directions for the use of Acetamide, N-(3-iodo-2-fluorenyl)- in scientific research. One of the most significant directions is in the development of new cancer treatments. This compound has shown promising results in inhibiting the growth of cancer cells, and further research can lead to the development of new cancer treatments. Additionally, it can be used in the development of new antibiotics for the treatment of bacterial infections.
Conclusion:
In conclusion, Acetamide, N-(3-iodo-2-fluorenyl)- is a chemical compound that has significant potential in scientific research. It is synthesized through a specific method and has various biochemical and physiological effects. Its potency and stability make it an ideal compound for lab experiments. Further research can lead to the development of new cancer treatments and antibiotics for the treatment of bacterial infections.
Synthesemethoden
Acetamide, N-(3-iodo-2-fluorenyl)- is synthesized through a specific method that involves the reaction of 3-iodo-2-fluorenylamine with acetic anhydride. This reaction results in the formation of Acetamide, N-(3-iodo-2-fluorenyl)-. The purity of the final product can be achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(3-iodo-2-fluorenyl)- has various scientific research applications. One of the most significant applications is in the field of cancer research. This compound has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been found to have potential applications in the treatment of tuberculosis and other bacterial infections.
Eigenschaften
CAS-Nummer |
14722-22-6 |
|---|---|
Produktname |
Acetamide, N-(3-iodo-2-fluorenyl)- |
Molekularformel |
C15H12INO |
Molekulargewicht |
349.17 g/mol |
IUPAC-Name |
N-(3-iodo-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H12INO/c1-9(18)17-15-7-11-6-10-4-2-3-5-12(10)13(11)8-14(15)16/h2-5,7-8H,6H2,1H3,(H,17,18) |
InChI-Schlüssel |
YZDSPXZIPHPBKZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C2C(=C1)CC3=CC=CC=C32)I |
Kanonische SMILES |
CC(=O)NC1=C(C=C2C(=C1)CC3=CC=CC=C32)I |
Andere CAS-Nummern |
14722-22-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)











![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B76358.png)
